molecular formula C11H12Cl2N2O2 B2486750 [1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1444868-42-1

[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol

Cat. No.: B2486750
CAS No.: 1444868-42-1
M. Wt: 275.13
InChI Key: KHQRHCINTJCUQD-UHFFFAOYSA-N
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Description

[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol is a chemical compound with a complex structure that includes a pyrrolidine ring and a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,6-dichloropyridine-2-carboxylic acid with pyrrolidine under specific conditions to form the intermediate product, which is then reduced to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3,5-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol
  • [1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-2-yl]methanol
  • [1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]ethanol

Uniqueness

Compared to similar compounds, [1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol has unique properties due to the specific positioning of the dichloropyridine and pyrrolidine moieties. This unique structure can lead to different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c12-8-1-2-9(13)14-10(8)11(17)15-4-3-7(5-15)6-16/h1-2,7,16H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQRHCINTJCUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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